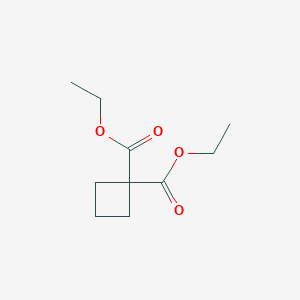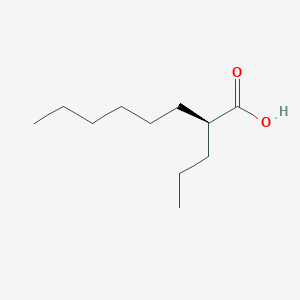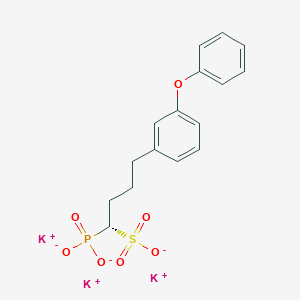
松柏素
描述
Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It is functionally related to a coniferol.
Coniferin is a natural product found in Eleutherococcus koreanus, Salacia chinensis, and other organisms with data available.
科学研究应用
抗肺癌活性
松柏素已被用作底物,在β-葡萄糖苷酶和漆酶存在下合成愈创木酚脱氢木质素聚合物(G-DHP) . 该G-DHP在抑制A549肺癌细胞方面显示出可喜的结果 . G-DHP的醚溶性部分显示出最强的抑制作用,IC 50值为181.46±28.01μg/mL . 进一步纯化表明,该部分中的D 4和D 5化合物具有更好的抗肿瘤活性 .
抗菌性能
松柏素已被用于合成愈创木酚型和愈创木酚-丁香基型低聚木质素脱氢聚合物(DHP-G和DHP-GS),它们已显示出强大的抗菌活性 . 这些聚合物的醚溶性部分对大肠杆菌和金黄色葡萄球菌具有很强的抗菌活性金黄色葡萄球菌 . 对这些馏分的进一步分离产生了10种生物活性化合物,其中一些包含β-5亚结构并显示出显著的抗菌活性 .
膜转运
作用机制
Target of Action
Coniferin is a glucoside of coniferyl alcohol . It serves as an intermediate in cell wall lignification, a process that strengthens the cell wall of plants . The primary target of coniferin is the cell wall of plants, particularly in vascular plants .
Mode of Action
Coniferin interacts with its targets through a process known as lignification. This process involves the transportation of lignin monomers, such as coniferin, from the cytosol to the cell wall . Once in the cell wall, these monomers undergo dehydrogenative polymerization . Coniferin is specifically recognized and hydrolyzed by β-glucosidases, enzymes that cleave glycosidic bonds to release nonreducing terminal glucosyl residues .
Biochemical Pathways
The biochemical pathway primarily affected by coniferin is the lignin biosynthesis pathway. This pathway proceeds in three steps: biosynthesis of lignin precursors in the cell, transport of the precursors to the cell wall, and dehydrogenative polymerization of the precursors in the cell wall . Coniferin plays a crucial role in this pathway as it serves as a precursor for lignification .
Pharmacokinetics
It’s known that coniferin is transported across the membrane into the cell wall, a process that is critical for lignin formation . This transport is ATP-dependent and can be inhibited by certain compounds .
Result of Action
The action of coniferin results in the formation of lignin, a complex organic polymer that provides structural support to plant cell walls . This process, known as lignification, is essential for the survival of vascular plants under various environmental stresses .
Action Environment
Environmental factors can influence the action of coniferin. For instance, climate change and associated increases in adverse growing conditions can predispose conifers to pathogens and pests . The longer generation time of conifers, relative to their native or non-native biotic stressors, may have devastating consequences .
生化分析
Biochemical Properties
Coniferin plays a crucial role in biochemical reactions, particularly in the formation of lignin. It interacts with enzymes such as coniferin β-glucosidase (CBG), which catalyzes the hydrolysis of monolignol glucosides, releasing cinnamyl alcohols for oxidative polymerization to lignin .
Cellular Effects
In the context of cellular processes, coniferin influences the function of cells undergoing lignification. It is involved in the transport of lignin precursors to the cell walls, a critical step in the formation of lignified cell walls .
Molecular Mechanism
At the molecular level, coniferin exerts its effects through its interaction with CBG. This enzyme cleaves coniferin into coniferyl alcohol and glucose, which are then used in the biosynthesis of lignin .
Temporal Effects in Laboratory Settings
The effects of coniferin in laboratory settings have been observed in studies involving differentiating xylem of poplar, where it plays a major role in vigorous lignification
Metabolic Pathways
Coniferin is involved in the metabolic pathway of lignin biosynthesis. It interacts with enzymes like CBG and is converted into coniferyl alcohol, a precursor for lignin .
Subcellular Localization
The subcellular localization of coniferin is likely associated with the cell wall, given its role in lignin biosynthesis
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMUHDGSQZDOW-FAOXUISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
531-29-3, 124151-33-3 | |
| Record name | Coniferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 531-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIFERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
| Record name | Coniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)


![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30616.png)
![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30617.png)


